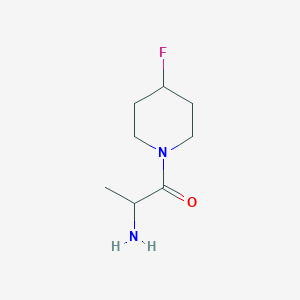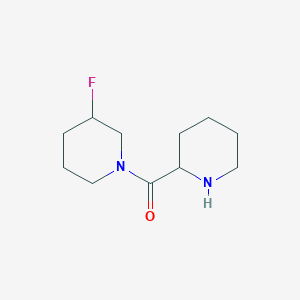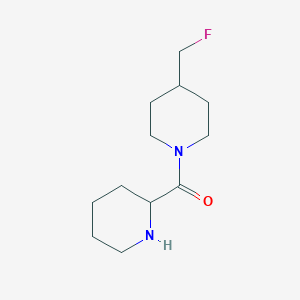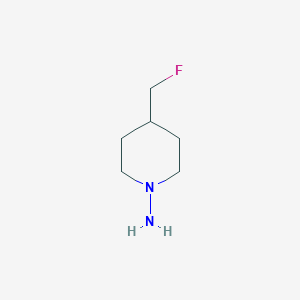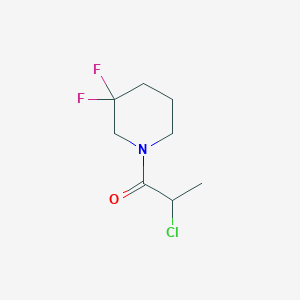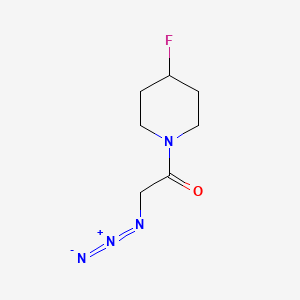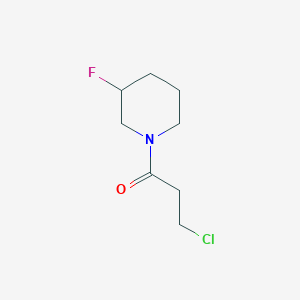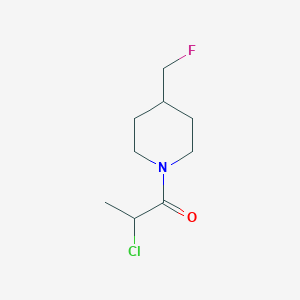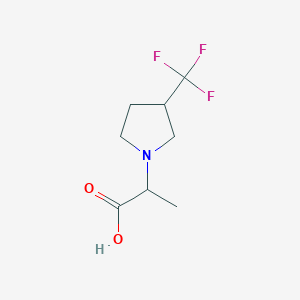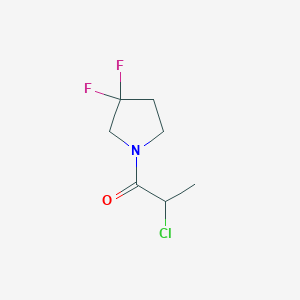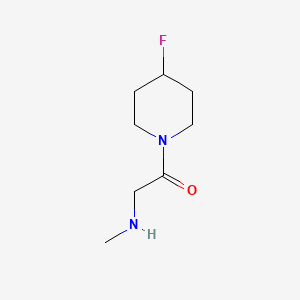
3-(Fluoromethyl)piperidine-1-carboximidamide
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Scientific Research Applications
Corrosion Inhibition
Piperidine derivatives, including those with fluoromethyl groups, have been studied for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been utilized to investigate their effectiveness, showing that such derivatives can significantly inhibit corrosion, a crucial aspect in extending the lifespan of metal structures in various industrial applications (Kaya et al., 2016).
Synthesis of Fluorinated N-Heterocycles
Research on piperidine derivatives, including fluorinated compounds, highlights their role as key intermediates in the synthesis of fluorinated N-heterocycles. These structures are valuable for discovery chemistry, allowing for the chemoselective derivatization with high diastereocontrol. Such compounds are crucial for developing new drugs and materials with enhanced properties and activities (García-Vázquez et al., 2021).
Antiproliferative Properties and Topoisomerase IIα Inhibition
Certain piperidine-1-carboxamides have shown significant anti-proliferative properties against various cancer cell lines, with potency higher than clinically approved drugs like 5-fluorouracil. These compounds, acting as curcumin mimics, demonstrate promising inhibitory properties against human DNA topoisomerase IIα, suggesting their potential in cancer therapy (Fawzy et al., 2019).
Development of Radiotracers and Ligands
The synthesis and evaluation of spirocyclic σ(1) receptor ligands, including fluorinated piperidine derivatives, underline their potential as radiotracers for imaging σ(1) receptors in the central nervous system. Such studies are crucial for understanding various neurological conditions and developing treatments (Maestrup et al., 2011).
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-(Fluoromethyl)piperidine-1-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit enzymes such as EGFR, BRAF, and CDK2 . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic effects. The compound’s ability to inhibit these enzymes suggests its potential use as an antiproliferative agent in cancer treatment .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by targeting key signaling pathways such as EGFR and BRAF . Additionally, it can modulate gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to and inhibits enzymes like EGFR, BRAF, and CDK2, leading to the suppression of their activity . This inhibition can result in the downregulation of signaling pathways that promote cell proliferation and survival. Furthermore, the compound can induce changes in gene expression, contributing to its antiproliferative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, allowing for sustained inhibition of target enzymes . Its degradation over time can lead to a decrease in its efficacy, highlighting the need for careful consideration of its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as off-target interactions and cellular damage . Understanding the dosage-dependent effects is crucial for optimizing its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can influence metabolic flux and metabolite levels, affecting the compound’s overall efficacy and safety. Detailed studies on its metabolic pathways are essential for understanding its pharmacokinetics and optimizing its use in therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with transporters and binding proteins that facilitate its uptake and distribution . These interactions can affect its localization and accumulation in specific tissues, influencing its therapeutic effects. Understanding the transport and distribution mechanisms is vital for optimizing its delivery and efficacy .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy. Detailed studies on its subcellular localization are essential for understanding its mechanism of action and optimizing its therapeutic potential .
Properties
IUPAC Name |
3-(fluoromethyl)piperidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN3/c8-4-6-2-1-3-11(5-6)7(9)10/h6H,1-5H2,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBSPBAPAQAPQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=N)N)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


